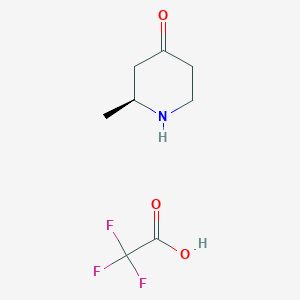

(S)-2-Methylpiperidin-4-one 2,2,2-trifluoroacetate

Description

(S)-2-Methylpiperidin-4-one 2,2,2-trifluoroacetate (CAS: 1434126-93-8) is a chiral piperidinone derivative with the molecular formula C₈H₁₂F₃NO₃ and a molecular weight of 227.18 g/mol . It exists as a trifluoroacetate salt, enhancing solubility in polar organic solvents. The compound is characterized by a stereogenic center at the 2-position (S-configuration) and a ketone group at the 4-position of the piperidine ring. With a purity of 97%, it is primarily utilized in pharmaceutical research as a synthetic intermediate for alkaloids or bioactive molecules requiring chiral specificity .

Properties

IUPAC Name |

(2S)-2-methylpiperidin-4-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.C2HF3O2/c1-5-4-6(8)2-3-7-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYSTDMFHTYSAV-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCN1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Methylpiperidin-4-one 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H18F3NO

- Molecular Weight : 239.26 g/mol

- IUPAC Name : this compound

The trifluoroacetate moiety enhances the lipophilicity and solubility of the compound, which may influence its biological interactions.

Central Nervous System (CNS) Modulation

Research indicates that this compound exhibits activity at neuropeptide receptors. Specifically, it has been evaluated for its antagonistic effects on the neuropeptide S (NPS) receptor, which is linked to various CNS disorders such as anxiety and panic disorders. In vivo studies demonstrated that this compound can significantly attenuate NPS-induced locomotor activity in mice, suggesting its potential as a therapeutic agent for anxiety-related conditions .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In studies involving severe combined immunodeficiency (SCID) mice, doses of this compound were well tolerated and showed promising results in inhibiting tumor growth. The maximum tolerated doses were established to guide subsequent pharmacodynamics and efficacy experiments .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors in the CNS and modulates neurotransmitter release. This interaction may involve:

- Receptor Binding : The compound's structure allows it to bind effectively to neuropeptide receptors.

- Signal Transduction : Following receptor activation or inhibition, downstream signaling pathways are affected, leading to altered cellular responses.

Study 1: Neuropharmacological Effects

In a controlled study assessing the effects of various piperidine derivatives on anxiety-like behavior in rodents, this compound was shown to significantly reduce anxiety levels at doses of 50 mg/kg when administered intraperitoneally. Behavioral tests indicated a marked increase in exploratory behavior compared to control groups .

Study 2: Antitumor Efficacy

A series of experiments were conducted to evaluate the antitumor efficacy of this compound in SCID mice bearing xenograft tumors. The compound was administered daily for two weeks at varying doses. Results indicated a dose-dependent reduction in tumor size with minimal adverse effects observed at lower doses .

Data Tables

| Study | Dose (mg/kg) | Effect Observed | Notes |

|---|---|---|---|

| Neuropharmacological Effects | 50 | Significant reduction in anxiety-like behavior | Administered intraperitoneally |

| Antitumor Efficacy | Varies (10–50) | Dose-dependent tumor size reduction | Well tolerated; minimal weight loss |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₈H₁₂F₃NO₃

- CAS Number : 1334148-61-6

- Molecular Structure : The compound features a piperidine ring with a methyl group at the second position and a trifluoroacetate group, which enhances its reactivity and solubility in organic solvents.

Medicinal Chemistry

Drug Development :

(S)-2-Methylpiperidin-4-one 2,2,2-trifluoroacetate serves as a chiral building block in the synthesis of various pharmaceutical agents. Its structural properties allow it to interact favorably with biological targets, making it useful in designing drugs that require specific stereochemistry.

Case Study :

In studies focused on developing inhibitors for certain enzymes involved in metabolic pathways, (S)-2-Methylpiperidin-4-one derivatives have shown promising results in modulating enzyme activity due to their ability to mimic natural substrates .

Synthetic Organic Chemistry

Intermediate for Synthesis :

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its trifluoroacetate group can be easily transformed into other functional groups through various chemical reactions.

Example Reactions :

- Nucleophilic Substitution : The trifluoroacetate can be replaced with amines or alcohols to form amides or esters, respectively.

- Reduction Reactions : It can undergo reduction to yield corresponding alcohols or amines, which are valuable in further synthetic applications .

Agrochemical Development

Due to its structural characteristics, this compound is also explored in the development of agrochemicals. Its derivatives are studied for their potential as herbicides or insecticides, leveraging the trifluoromethyl group’s influence on biological activity.

Material Science

The compound's unique properties make it suitable for use in material science applications, particularly in creating polymers with enhanced thermal and chemical stability. The incorporation of trifluoromethyl groups can improve the performance characteristics of these materials .

Comparison with Similar Compounds

4-Piperidinone 2,2,2-Trifluoroacetate (CAS: 223142-89-0)

- Molecular Formula: C₇H₁₀F₃NO₃

- Molecular Weight : 213.16 g/mol

- Key Differences: Lacks the methyl group at the 2-position, reducing steric hindrance. Lower molecular weight (213.16 vs. 227.18) due to the absence of the methyl substituent. The unsubstituted piperidinone core may exhibit higher reactivity in nucleophilic additions or condensations compared to the methylated derivative.

- Applications : Used in simpler synthetic routes where steric effects are undesirable .

Phenyl Trifluoroacetate (CAS: 500-73-2)

- Molecular Formula : C₈H₅F₃O₂

- Molecular Weight : 190.12 g/mol

- Key Differences: An ester (trifluoroacetic acid phenyl ester) rather than a piperidinone salt. Boiling point: 146–147°C, indicating higher volatility compared to the non-volatile salt form of the target compound. Reactivity: Prone to hydrolysis under basic conditions, whereas the target compound’s salt form stabilizes the piperidinone structure.

- Applications : Common in organic synthesis as an acylating agent .

(S)-Methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-Trifluoroacetate (CAS: 868539-99-5)

- Molecular Formula : C₂₈H₃₆F₃N₃O₆

- Molecular Weight : 567.6 g/mol

- Key Differences: A peptide-like trifluoroacetate salt with a complex structure, contrasting with the simpler piperidinone backbone of the target compound. Higher molecular weight (567.6 vs. 227.18) and solubility in DMSO (>100 mg/mL), suggesting use in bioconjugation or peptide synthesis.

- Applications : Used in drug discovery for stabilizing intermediates during solid-phase peptide synthesis .

Data Table: Comparative Analysis

Research Findings and Insights

Steric and Electronic Effects

This modification is advantageous in asymmetric synthesis where stereochemical control is critical.

Solubility and Stability

The trifluoroacetate salt form enhances solubility in polar solvents like acetonitrile or methanol, a property shared with the peptide derivative . In contrast, phenyl trifluoroacetate’s ester functionality limits its stability in aqueous environments .

Q & A

Q. What are the key synthetic routes for preparing (S)-2-Methylpiperidin-4-one 2,2,2-trifluoroacetate, and how is enantiomeric purity maintained?

The compound is typically synthesized via salt formation by reacting (S)-2-methylpiperidin-4-one with trifluoroacetic acid (TFA) under anhydrous conditions. To ensure enantiomeric purity, chiral resolution techniques such as crystallization with a chiral counterion or asymmetric catalysis are employed. Intermediate steps may involve protecting group strategies (e.g., Boc protection) to prevent racemization during synthesis. Final purification often uses recrystallization or preparative HPLC with a chiral stationary phase .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization methods include:

- NMR : 1H/13C/19F NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm structure and detect TFA counterion signals (δ ~116 ppm in 19F NMR).

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) to assess purity (≥97% as per specifications) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (theoretical m/z 227.18 for C8H12F3NO3) .

- X-ray Diffraction : For absolute stereochemical confirmation, single-crystal X-ray analysis is performed using protocols similar to those described for related trifluoroacetate salts (e.g., ω/2θ scans, absorption correction via ψ-scan) .

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and sensitive to moisture. Store at room temperature in a desiccator under inert gas (N2/Ar). Solutions in TFA or DMSO should be aliquoted and stored at –20°C to prevent degradation. Waste must be neutralized with a base (e.g., sodium bicarbonate) before disposal by licensed hazardous waste handlers .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a chiral building block for synthesizing bioactive molecules, particularly protease inhibitors and kinase modulators. For example, analogous piperidinone-TFA salts are intermediates in antiviral and anticancer agents, where stereochemistry is critical for target binding .

Q. How can researchers confirm the absence of racemization during synthetic steps?

Chiral HPLC analysis using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases is standard. Compare retention times against (R)-enantiomer standards. Circular dichroism (CD) spectroscopy can also validate enantiopurity by detecting Cotton effects specific to the (S)-configuration .

Advanced Research Questions

Q. What strategies mitigate interference from the trifluoroacetate counterion in biological assays?

TFA can non-specifically interact with proteins or alter pH. Dialysis or lyophilization (after ion exchange to a non-interfering salt like hydrochloride) is recommended. Alternatively, use low TFA concentrations (<0.01% v/v) in assay buffers and include appropriate controls to rule out counterion effects .

Q. How does the stereochemistry of the piperidinone core influence its reactivity in nucleophilic additions?

The (S)-configuration directs nucleophilic attack to the pro-R position of the ketone due to steric and electronic effects. Computational modeling (DFT) and kinetic studies using chiral auxiliaries (e.g., Evans’ oxazolidinones) can elucidate stereoelectronic control mechanisms. Experimental validation via NOE NMR or X-ray crystallography is critical .

Q. What are the stability profiles of this compound under acidic, basic, and oxidative conditions?

- Acidic Conditions : Stable in TFA (pH <2) but prone to hydrolysis in aqueous HCl (pH 1–3) at elevated temperatures.

- Basic Conditions : Rapid decomposition in NaOH (pH >10) via β-elimination.

- Oxidative Conditions : Susceptible to peroxide-mediated oxidation at the piperidinone ring; stabilize with antioxidants like BHT .

Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR?

Contradictions may arise from residual solvents, counterion variability, or degradation products. Cross-validate with:

Q. What role does this compound play in studying enzyme inhibition kinetics?

As a transition-state analog, it inhibits enzymes like dipeptidyl peptidase-4 (DPP-4) or trypsin-like proteases. Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (KD). Compare inhibition constants (Ki) with molecular docking simulations to correlate stereochemistry with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.